molecular formula C9H6ClF3O2S B8003461 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride

2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride

Cat. No.: B8003461
M. Wt: 270.66 g/mol
InChI Key: REBMFKYPZPZKKL-AATRIKPKSA-N
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Description

2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to an ethenesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride typically involves the following steps:

  • Trifluoromethylation: The phenyl ring is first trifluoromethylated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Sulfonylation: The trifluoromethylated phenyl ring is then treated with chlorosulfonic acid to introduce the ethenesulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and safety. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.

  • Reduction: Reduction reactions can lead to the formation of ethenesulfonyl fluoride.

  • Substitution: Nucleophilic substitution reactions can occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides and sulfonic acids.

  • Reduction: Ethenesulfonyl fluoride.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride has diverse applications in scientific research:

  • Biology: The compound is employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.

  • Industry: The compound is utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride exerts its effects involves the interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

  • Pathways Involved: It modulates biochemical pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

  • Trifluoromethanesulfonyl chloride: Similar in structure but lacks the ethenesulfonyl group.

  • 4-(Trifluoromethyl)benzoyl chloride: Contains a benzoyl group instead of an ethenesulfonyl group.

Uniqueness: 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride is unique due to its combination of trifluoromethyl and ethenesulfonyl groups, which imparts distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2S/c10-16(14,15)6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBMFKYPZPZKKL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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